molecular formula C12H21Cl3N3O10P B13782558 Tris(2-chloro-2-nitro-1-butyl) phosphate CAS No. 64037-38-3

Tris(2-chloro-2-nitro-1-butyl) phosphate

Cat. No.: B13782558
CAS No.: 64037-38-3
M. Wt: 504.6 g/mol
InChI Key: RMWZIPNZLJJXGY-UHFFFAOYSA-N
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Description

Tris(2-chloro-2-nitro-1-butyl) phosphate is an organophosphate compound known for its flame-retardant properties. It is used in various industrial applications, particularly in the production of plastics, textiles, and electronics, to enhance fire resistance. The compound’s unique chemical structure allows it to interfere with the combustion process, making it an effective flame retardant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-chloro-2-nitro-1-butyl) phosphate typically involves the reaction of phosphoryl chloride with 2-chloro-2-nitro-1-butanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:

    Preparation of 2-chloro-2-nitro-1-butanol: This intermediate is synthesized by the nitration of 2-chloro-1-butanol using a mixture of nitric acid and sulfuric acid.

    Reaction with Phosphoryl Chloride: The 2-chloro-2-nitro-1-butanol is then reacted with phosphoryl chloride in a solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloro-2-nitro-1-butyl) phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and corresponding alcohols.

    Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, resulting in the formation of nitro and phosphate derivatives.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

Major Products Formed

    Hydrolysis: Phosphoric acid and 2-chloro-2-nitro-1-butanol.

    Oxidation: Nitro and phosphate derivatives.

    Substitution: Corresponding substituted phosphates and alcohols.

Scientific Research Applications

Tris(2-chloro-2-nitro-1-butyl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.

Mechanism of Action

The flame-retardant action of Tris(2-chloro-2-nitro-1-butyl) phosphate is primarily due to its ability to interfere with the combustion process. The compound releases phosphoric acid and other by-products upon heating, which act as flame inhibitors. These by-products form a protective char layer on the material’s surface, preventing further combustion. The molecular targets include the free radicals generated during combustion, which are neutralized by the released by-products.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-chloroethyl) phosphate (TCEP)
  • Tris(1-chloro-2-propyl) phosphate (TCPP)
  • Tris(2-butoxyethyl) phosphate (TBEP)

Comparison

Tris(2-chloro-2-nitro-1-butyl) phosphate is unique due to its nitro group, which enhances its flame-retardant properties compared to other similar compounds. While TCEP and TCPP are also effective flame retardants, they lack the nitro group, making them less effective in certain applications. TBEP, on the other hand, is used more as a plasticizer than a flame retardant.

Properties

CAS No.

64037-38-3

Molecular Formula

C12H21Cl3N3O10P

Molecular Weight

504.6 g/mol

IUPAC Name

tris(2-chloro-2-nitrobutyl) phosphate

InChI

InChI=1S/C12H21Cl3N3O10P/c1-4-10(13,16(19)20)7-26-29(25,27-8-11(14,5-2)17(21)22)28-9-12(15,6-3)18(23)24/h4-9H2,1-3H3

InChI Key

RMWZIPNZLJJXGY-UHFFFAOYSA-N

Canonical SMILES

CCC(COP(=O)(OCC(CC)([N+](=O)[O-])Cl)OCC(CC)([N+](=O)[O-])Cl)([N+](=O)[O-])Cl

Origin of Product

United States

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